3-Piperidinylmethyl 2-methoxyacetate hydrochloride
Overview
Description
3-Piperidinylmethyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 241.71 g/mol. It is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals such as antipsychotic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride typically involves the reaction of piperidine with 2-methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinylmethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-Piperidinylmethyl 2-methoxyacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly antipsychotic drugs.
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets. In the context of its use as a drug intermediate, the compound may influence neurotransmitter pathways and receptor binding, contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the final drug product.
Comparison with Similar Compounds
Similar Compounds
Piperidinylmethyl acetate: Similar in structure but lacks the methoxy group.
2-Methoxyacetate derivatives: Compounds with variations in the piperidine ring or other substituents.
Uniqueness
3-Piperidinylmethyl 2-methoxyacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemicals .
Biological Activity
3-Piperidinylmethyl 2-methoxyacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₈H₁₆ClNO₃
- CAS Number : 1219979-77-7
- Molecular Weight : 195.68 g/mol
The structural configuration of this compound includes a piperidine ring, which is known for enhancing the bioactivity of compounds due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
- Acetylation : The methoxyacetate group is introduced via acylation reactions, often utilizing acetic anhydride or acetyl chloride.
- Hydrochloride Salt Formation : The final step involves protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The piperidine moiety enhances its lipophilicity, allowing better membrane penetration and receptor binding.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Preliminary studies suggest potential inhibitory effects on viral replication, particularly against hepatitis C virus (HCV) by targeting RNA-dependent RNA polymerase .
- CNS Activity : The compound may possess neuroprotective properties, making it a candidate for treating neurological disorders such as anxiety and depression .
- Anti-inflammatory Effects : In vitro studies have shown that it can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Antiviral Efficacy :
- Neuropharmacological Research :
- Inflammation Modulation :
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Key Activity |
---|---|---|
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride | C₈H₁₆ClNO₃ | Antiviral |
N-(3-Hydroxybutyl)-3-methylbutanamide hydrochloride | C₈H₁₉ClN₂O₂ | Anti-inflammatory |
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride | C₈H₁₉ClN₂O₂ | Neuroprotective |
Properties
IUPAC Name |
piperidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUDVHXBXDXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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